5-(Trifluoromethoxy)benzofuran-3(2H)-one
CAS No.: 944899-99-4
Cat. No.: VC5479615
Molecular Formula: C9H5F3O3
Molecular Weight: 218.131
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 944899-99-4 |
---|---|
Molecular Formula | C9H5F3O3 |
Molecular Weight | 218.131 |
IUPAC Name | 5-(trifluoromethoxy)-1-benzofuran-3-one |
Standard InChI | InChI=1S/C9H5F3O3/c10-9(11,12)15-5-1-2-8-6(3-5)7(13)4-14-8/h1-3H,4H2 |
Standard InChI Key | QMLMFMUNQFRPSE-UHFFFAOYSA-N |
SMILES | C1C(=O)C2=C(O1)C=CC(=C2)OC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 5-(trifluoromethoxy)benzofuran-3(2H)-one consists of a benzofuran scaffold with a ketone group at the third position and a trifluoromethoxy substituent at the fifth position (Figure 1). The benzofuran system is a fused bicyclic framework comprising a benzene ring and a furan ring, with the ketone introducing electron-withdrawing effects that influence reactivity.
Table 1: Comparative Molecular Data for Benzofuran Derivatives
Property | 5-(Trifluoromethoxy)benzofuran-3(2H)-one* | 5-(Trifluoromethyl)benzofuran-3(2H)-one |
---|---|---|
Molecular Formula | C₉H₅F₃O₃ | C₉H₅F₃O₂ |
Molecular Weight (g/mol) | 230.13 | 202.13 |
IUPAC Name | 5-(trifluoromethoxy)-1-benzofuran-3-one | 5-(trifluoromethyl)-1-benzofuran-3-one |
Key Substituent | -OCF₃ | -CF₃ |
*Hypothesized values based on structural analogy.
The trifluoromethoxy group’s electronegativity and steric bulk alter electron density across the aromatic system, potentially affecting intermolecular interactions and solubility .
Spectral Characteristics
While NMR and MS data for 5-(trifluoromethoxy)benzofuran-3(2H)-one are unavailable, its trifluoromethyl analog exhibits distinct spectral signatures:
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¹H NMR: Aromatic protons resonate between δ 7.5–8.1 ppm, with the ketone proton absent due to tautomerization .
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¹⁹F NMR: A singlet near δ -58 ppm for the -CF₃ group . The -OCF₃ group would likely show a signal upfield of -55 ppm due to reduced electron-withdrawing effects compared to -CF₃.
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IR: Strong C=O stretch at ~1,710 cm⁻¹ and C-O-C vibrations at 1,250–1,000 cm⁻¹ .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 5-(trifluoromethoxy)benzofuran-3(2H)-one may involve:
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Benzofuran Core Construction: Via cyclization of o-hydroxyaryl propargyl ethers or Pd-catalyzed coupling .
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Trifluoromethoxy Introduction: Late-stage electrophilic trifluoromethoxylation using hypervalent iodine reagents (e.g., Togni’s reagent) .
Proposed Synthesis Route
Step 1: Benzofuran-3(2H)-one Preparation
React 2-benzylidenebenzofuran-3(2H)-one with a trifluoromethoxylation agent. For example, treatment with trifluoromethyl hypofluorite (CF₃OF) under basic conditions could install the -OCF₃ group .
Step 2: Purification and Characterization
Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from i-Pr₂O yields pure product. LC-MS and multinuclear NMR confirm structure .
Table 2: Synthetic Challenges and Solutions
Challenge | Solution |
---|---|
Regioselective -OCF₃ installation | Use directing groups (e.g., -NO₂) at C5 |
Side reactions with ketone group | Protect ketone as acetal during synthesis |
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-deficient benzofuran ring directs electrophiles to the 4- and 6-positions. For example, nitration yields 4-nitro derivatives, while halogenation prefers the 6-position .
Nucleophilic Attack at the Ketone
The 3-ketone undergoes nucleophilic additions, such as Grignard reactions, to form tertiary alcohols. Reduction with NaBH₄ produces 3-hydroxybenzofuran derivatives .
Trifluoromethoxy Group Reactivity
The -OCF₃ group is resistant to hydrolysis but can participate in radical reactions. Photochemical C-OCF₃ bond cleavage has been reported in related compounds .
Applications in Medicinal Chemistry
Osteogenic Activity
Benzofuran derivatives like KY-065 (a 3-phenoxy analog) promote osteoblast differentiation, with EC₅₀ values < 1 μM . Introducing -OCF₃ may enhance metabolic stability and bioavailability compared to -CF₃ analogs .
Materials Science Applications
Organic Electronics
The electron-withdrawing -OCF₃ group stabilizes charge-transfer complexes, making 5-(trifluoromethoxy)benzofuran-3(2H)-one a candidate for organic semiconductors .
Liquid Crystals
Fluorinated benzofurans exhibit mesomorphic behavior. The -OCF₃ group’s dipole moment enhances anisotropic interactions, enabling room-temperature liquid crystallinity.
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